molecular formula C10H18O2 B8497076 Ethyl 5,5-dimethylhex-2-enoate CAS No. 34993-65-2

Ethyl 5,5-dimethylhex-2-enoate

Cat. No. B8497076
CAS RN: 34993-65-2
M. Wt: 170.25 g/mol
InChI Key: MUMIFLHCHVRJEF-UHFFFAOYSA-N
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Patent
US05962002

Procedure details

3,3-dimethyl butan-1-ol (1.3 g) was stirred for 2 hours in dichloromethane (30 ml) with pyridinium chlorochromate (5.5 g) at room temperature, diluted with ether and filtered. Wittig reagent Ph3P=CH--CO2C2H5 (carbethoxymethylenetriphenylphosphorane)(3.6 g) was added to the filtrate and stirred overnight. The mixture was evaporated under vacuum and the residue purified by silica gel chromatography to yield 1.25 g of ethyl 5,5-dimethylhex-2-enoate.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:7])([CH3:6])[CH2:3][CH2:4]O.[Cr](Cl)([O-])(=O)=[O:9].[NH+]1C=CC=CC=1.[CH3:19][CH2:20][O:21][CH2:22][CH3:23]>ClCCl>[CH3:1][C:2]([CH3:7])([CH3:6])[CH2:3][CH:4]=[CH:19][C:20]([O:21][CH2:22][CH3:23])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
CC(CCO)(C)C
Name
Quantity
5.5 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
was added to the filtrate
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(CC=CC(=O)OCC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.